molecular formula C₂₁H₂₃NO₂ B017229 (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid CAS No. 99473-14-0

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid

Cat. No.: B017229
CAS No.: 99473-14-0
M. Wt: 321.4 g/mol
InChI Key: DSPCPJFHUUUMEV-XBXARRHUSA-N
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Description

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, an amino group, and a hept-5-en-3-ynoic acid moiety

Scientific Research Applications

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Target of Action

Carboxyterbinafine, also known as Carboxybutylterbinafine, is a derivative of Terbinafine . The primary target of Terbinafine and its derivatives is the fungal enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol , an essential component of fungal cell membranes .

Mode of Action

Carboxyterbinafine inhibits the action of squalene epoxidase, thereby preventing the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . This inhibition leads to a decrease in ergosterol production and an accumulation of squalene within the fungal cell .

Biochemical Pathways

The inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes. Its deficiency can lead to abnormal fungal cell membrane and inhibit fungal growth .

Pharmacokinetics

Terbinafine, from which carboxyterbinafine is derived, is known to be lipophilic and tends to accumulate in skin, nails, and fatty tissues . It is extensively metabolized in humans, with systemic clearance being primarily dependent on its biotransformation .

Result of Action

The inhibition of ergosterol synthesis by Carboxyterbinafine results in a deficiency of ergosterol and an accumulation of squalene in fungal cells . This imbalance disrupts the structure and function of the fungal cell membrane, leading to cell damage and death .

Action Environment

The efficacy and stability of Carboxyterbinafine, like many other drugs, can be influenced by various environmental factors. It’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness of many drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts alkylation.

    Amino Group Introduction: The naphthalene derivative is then reacted with methylamine to introduce the amino group.

    Hept-5-en-3-ynoic Acid Formation: The final step involves the coupling of the naphthalene derivative with a hept-5-en-3-ynoic acid precursor under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is unique due to its specific structure, which combines a naphthalene ring with an amino group and a hept-5-en-3-ynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCPJFHUUUMEV-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139862
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99473-14-0
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99473-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxybutylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid
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(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid
Customer
Q & A

Q1: How is carboxyterbinafine formed in the body?

A1: Carboxyterbinafine is formed through the metabolism of terbinafine in the liver. Studies using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs) have shown that terbinafine is metabolized through several pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation []. While the specific enzymes responsible for carboxyterbinafine formation haven't been definitively identified in these studies, it likely involves oxidation of the terminal methyl group on the alkyl side chain to a carboxylic acid.

Q2: Does carboxyterbinafine have any antifungal activity?

A2: While terbinafine is known for its antifungal activity, the research provided doesn't offer specific details on the antifungal activity of carboxyterbinafine. Further studies are needed to determine if carboxyterbinafine possesses any antifungal properties and to what extent.

Q3: What is the pharmacokinetic profile of carboxyterbinafine in humans?

A3: Research indicates that after oral administration of terbinafine to pediatric patients, carboxyterbinafine is one of the main metabolites found in plasma []. In this study, the time to reach steady-state plasma concentrations for carboxyterbinafine was at least 21 days, and no accumulation was observed between days 21 and 56. This suggests that carboxyterbinafine is relatively slowly eliminated from the body. More research is needed to fully elucidate the pharmacokinetic parameters of carboxyterbinafine, such as its half-life, volume of distribution, and clearance.

Q4: How is carboxyterbinafine detected and quantified in biological samples?

A4: Several analytical methods have been employed to detect and quantify carboxyterbinafine in biological samples. Studies utilize liquid chromatography coupled with mass spectrometry (LC-MS) techniques [, ]. This approach allows for sensitive and specific detection of carboxyterbinafine in complex biological matrices.

Q5: What are the environmental implications of carboxyterbinafine?

A5: Recent research has detected carboxyterbinafine in environmental water samples [], suggesting its potential presence as an environmental contaminant. Further research is necessary to assess the environmental fate, persistence, and potential ecological effects of carboxyterbinafine.

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